molecular formula C5H3NaO5S B152881 Sodium 5-formylfuran-2-sulfonate CAS No. 31795-44-5

Sodium 5-formylfuran-2-sulfonate

Cat. No. B152881
CAS RN: 31795-44-5
M. Wt: 198.13 g/mol
InChI Key: ZTJAVDOZUQPVAV-UHFFFAOYSA-M
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Description

Sodium 5-formylfuran-2-sulfonate is a compound that has been utilized in various chemical syntheses and modifications of polymers. It is known for its ability to introduce sulfonic acid groups into other molecules, as seen in the modification of chitosan, where it reacts under mild conditions to avoid polymer degradation .

Synthesis Analysis

The synthesis of compounds related to sodium 5-formylfuran-2-sulfonate involves palladium-catalyzed reactions. For instance, a palladium-catalyzed cyclizative sulfonylation of homoallenyl amides using sodium sulfinates has been developed to produce 2-amino-5-sulfonylmethylfurans . This method is significant due to its ability to form a furan moiety and a C(sp3)-sulfur bond in a single operation, which is advantageous for organic synthesis.

Molecular Structure Analysis

The molecular structure of sodium complexes related to sodium 5-formylfuran-2-sulfonate can be quite intricate. For example, a sodium complex with a three-dimensional network structure was synthesized using sodium 2-formylbenzenesulfonate and characterized by X-ray single crystal diffractometry . This complex exhibited a monoclinic crystal system with a three-dimensional network formed through hydrogen bonds and π-π stacking.

Chemical Reactions Analysis

Sodium 5-formylfuran-2-sulfonate is involved in the modification of chitosan through the Schiff reaction, leading to the formation of N-sulfofurfuryl chitosan sodium salt . This modification is crucial for introducing sulfonic acid groups into chitosan, enhancing its ability to form complexes with metal ions, which can be used for the removal of these ions from solutions.

Physical and Chemical Properties Analysis

The introduction of sulfonic acid groups, such as those from sodium 5-formylfuran-2-sulfonate, into polymers can significantly alter their physical and chemical properties. For instance, poly(1,4-butylene isophthalate)s containing sodium sulfonate groups showed changes in solubility, thermal properties, and glass transition temperature . The presence of sulfonate groups affected the polymer's solubility, making some samples water dispersible, and influenced the thermal stability and crystallization behavior.

Scientific Research Applications

Modified Chitosans with Sulfonic Acid Groups

Sodium 5-formylfuran-2-sulfonate has been used to introduce sulfonic acid functions into chitosan, a natural polymer. This modification enhances chitosan's properties, making it a potential material for metal ion removal, particularly effective for Cu(II), Pb(II), and Ni(II) ions (Muzzarelli, 1992).

Poly(ether ether ketone)s Functionalization

In the field of polymer chemistry, sodium 5-formylfuran-2-sulfonate has been used to synthesize sodium sulfonate-functionalized poly(ether ether ketone)s. These polymers demonstrate increased glass transition temperatures and improved solubility and thermal stability with the degree of sodium sulfonate substitution (Wang, Chen, & Xu, 1998).

H-Bonded Guanidinium or Sodium Sulfonate Frameworks

Research in crystallography has utilized 5-formyl-2-furfuryl sulfonate (a derivative of sodium 5-formylfuran-2-sulfonate) to understand the crystallization-driven formation of organo-sulfonate guanidinium superstructures and their sodium salt analogues. This research aids in comprehending molecular framework interactions (Dumitrescu et al., 2014).

Copper(II) Thiosemicarbazone Complexes in Cancer Research

In cancer research, derivatives of sodium 5-formylfuran-2-sulfonate have been investigated for their role in forming copper(II) complexes, which induce reactive oxygen species (ROS) accumulation in resistant breast cancer cells. This research has implications for developing new anticancer agents (Sirbu et al., 2017).

Amino Sodium Formyl Sulfonate in Bleaching Activation

Amino sodium formyl sulfonate, a related compound, shows promise in textile bleaching, offering better activation effects than traditional agents. Its efficiency is notable especially at lower temperatures and neutral pH, providing a more environmentally friendly option for the textile industry (Yao Ji-ming, 2011).

Development of Water-Soluble Polymers

Water-soluble derivatives of sodium 5-formylfuran-2-sulfonate have been synthesized for applications in conducting polymers. These polymers demonstrate high conductivity and stability, making them promising materials for electronic applications (Chayer, Faid, & Leclerc, 1997).

Safety and Hazards

The safety information available indicates that Sodium 5-formylfuran-2-sulfonate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

sodium;5-formylfuran-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O5S.Na/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-3H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJAVDOZUQPVAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185659
Record name Sodium 5-formylfuran-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-formylfuran-2-sulfonate

CAS RN

31795-44-5
Record name Sodium 5-formylfuran-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031795445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 5-formylfuran-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-formylfuran-2-sulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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